N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
CAS No.: 1886967-16-3
Cat. No.: VC5458885
Molecular Formula: C7H11ClF3N
Molecular Weight: 201.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1886967-16-3 |
|---|---|
| Molecular Formula | C7H11ClF3N |
| Molecular Weight | 201.62 |
| IUPAC Name | N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H10F3N.ClH/c1-11-6-2-5(3-6,4-6)7(8,9)10;/h11H,2-4H2,1H3;1H |
| Standard InChI Key | IGHOJYVLQGZJQI-UHFFFAOYSA-N |
| SMILES | CNC12CC(C1)(C2)C(F)(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[1.1.1]pentane core substituted with a trifluoromethyl group at position 3 and a methylated amine at position 1, forming a hydrochloride salt. This configuration creates a highly strained, three-dimensional structure that mimics steric bulk while maintaining metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁ClF₃N | |
| Molecular Weight | 201.62 g/mol | |
| CAS Number | 1886967-16-3 | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in polar solvents |
The hydrochloride salt formation improves aqueous solubility compared to the free base, a critical factor for bioavailability in drug formulations.
Synthesis and Manufacturing
Small-Scale Laboratory Synthesis
The primary synthetic route involves two stages:
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Formation of the BCP Core: Photochemical [2π+2σ] cycloaddition of [1.1.1]propellane with appropriate precursors under UV irradiation .
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Salt Formation: Reaction of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine with hydrochloric acid in anhydrous conditions.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cycloaddition | Diacetyl, propellane, UV light | 60-75% | |
| Amination | Methylamine, Pd/C catalysis | 82% | |
| Salt Formation | HCl gas, Et₂O, 0°C | 95% |
Industrial-Scale Production
Large-scale manufacturing (kilogram quantities) employs continuous flow photochemistry to enhance safety and efficiency. A reported protocol produces 1 kg of BCP intermediate in 24 hours using:
-
Flow Reactor: Residence time <5 minutes
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Light Source: 450 nm LEDs (15% intensity)
Pharmaceutical Applications
Lead Optimization Case Studies
In preclinical studies, BCP derivatives demonstrate:
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Improved Pharmacokinetics: 3.2-fold increase in half-life compared to linear analogs .
-
Enhanced Selectivity: 10:1 binding preference for serotonin 5-HT₂A over 5-HT₂C receptors.
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Shaanxi Istare Biotechnology | 98% | 50 mg-5 g | $120-$950 |
| Biosynth Carbosynth | 95% | 100 mg-1 g | $150-$1100 |
| Ambeed | 99% | 250 mg-2 g | $200-$1400 |
Current market demand focuses on small quantities (mg to gram scale) for lead optimization studies.
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